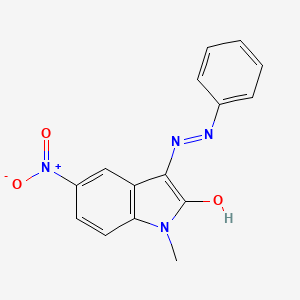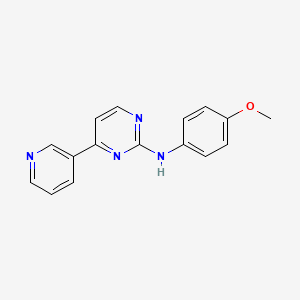
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide, also known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer, Inc. and has since been the subject of numerous scientific studies.
Wirkmechanismus
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide acts on the endocannabinoid system, which is involved in regulating a variety of physiological processes such as pain, appetite, and mood. Specifically, it acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, which are found throughout the body. This activation leads to the release of various neurotransmitters and other signaling molecules, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide has been shown to have a variety of biochemical and physiological effects, depending on the specific system or process being studied. For example, it has been found to reduce pain and inflammation by activating the CB1 receptor in the central nervous system. It has also been shown to have anti-anxiety and anti-depressant effects, which may be related to its activation of the CB1 receptor in the brain. Additionally, N-(1-cycloheptyl-3-piperidinyl)-3-butenamide has been found to have anti-convulsant properties, which could be useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-butenamide is that it is a highly potent and selective agonist for the CB1 and CB2 receptors, which makes it a useful tool for studying the endocannabinoid system. However, one limitation is that it has a relatively short half-life in the body, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-butenamide. One area of interest is its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanisms underlying its anti-cancer properties and to determine whether it could be used as a therapeutic agent in cancer treatment. Finally, there is ongoing interest in developing new synthetic cannabinoids with improved pharmacological properties, which could lead to the development of more effective and safer drugs for a variety of conditions.
Synthesemethoden
The synthesis of N-(1-cycloheptyl-3-piperidinyl)-3-butenamide involves the reaction of piperidine, cycloheptanone, and crotonoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide has been studied for its potential therapeutic applications in a variety of areas, including pain management, neuroprotection, and cancer treatment. It has been shown to have potent analgesic properties, making it a potential alternative to traditional opioid pain medications. Additionally, it has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders such as Alzheimer's disease and multiple sclerosis. N-(1-cycloheptyl-3-piperidinyl)-3-butenamide has also been studied for its potential anti-cancer properties, with some studies showing that it may be effective in inhibiting the growth of certain types of cancer cells.
Eigenschaften
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)but-3-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O/c1-2-8-16(19)17-14-9-7-12-18(13-14)15-10-5-3-4-6-11-15/h2,14-15H,1,3-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDVRTWEPIALLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)NC1CCCN(C1)C2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-3-piperidinyl)-3-butenamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-fluorobenzyl)-2-[3-(3-pyridinyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6089304.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6089309.png)
![N-[2-(benzylthio)ethyl]propanamide](/img/structure/B6089316.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B6089340.png)
![2-[4-[1-(2-methoxyphenyl)-4-piperidinyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6089347.png)
![N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B6089372.png)
![5-{[(1,5-dimethylhexyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B6089376.png)
![[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]acetic acid](/img/structure/B6089381.png)
![N-(3-methoxyphenyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide](/img/structure/B6089392.png)


![9-(4-fluorophenyl)-2-methyl-7-(3-methyl-1H-1,2,4-triazol-5-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089399.png)
![1-[(4-nitrophenyl)acetyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6089413.png)
